6-Bromo-N-cyclobutylpyridin-2-amine
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Overview
Description
6-Bromo-N-cyclobutylpyridin-2-amine is a chemical compound that belongs to the class of brominated pyridines It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a cyclobutyl group attached to the nitrogen atom at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-cyclobutylpyridin-2-amine typically involves the bromination of a pyridine derivative followed by the introduction of the cyclobutyl group. One common method is the bromination of 2-aminopyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile. The resulting 6-bromo-2-aminopyridine is then reacted with cyclobutylamine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-cyclobutylpyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-N-cyclobutylpyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-N-cyclobutylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the cyclobutyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-cyclohexylpyridin-2-amine: Similar structure but with a cyclohexyl group instead of a cyclobutyl group.
6-Bromo-2-pyridinecarboxaldehyde: Contains an aldehyde group at the 2nd position instead of an amine group.
N-(pyridin-2-yl)amides: Structurally related compounds with different substituents on the pyridine ring.
Uniqueness
6-Bromo-N-cyclobutylpyridin-2-amine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific research applications.
Properties
Molecular Formula |
C9H11BrN2 |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
6-bromo-N-cyclobutylpyridin-2-amine |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-2-6-9(12-8)11-7-3-1-4-7/h2,5-7H,1,3-4H2,(H,11,12) |
InChI Key |
HQIRPBQCZQIHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=NC(=CC=C2)Br |
Origin of Product |
United States |
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